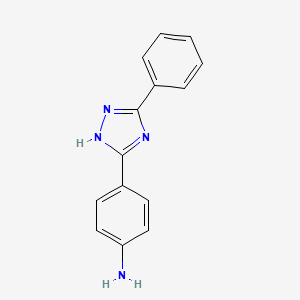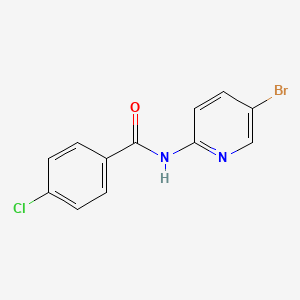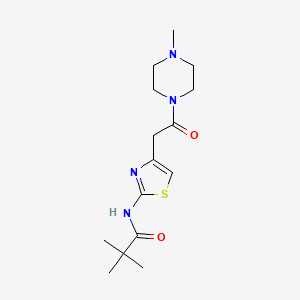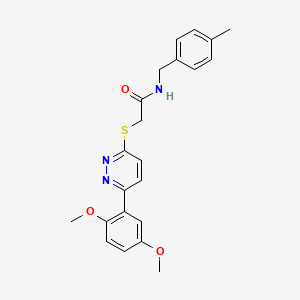
4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .
Synthesis Analysis
The synthesis of “4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” and its derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” has been established by NMR and MS analysis . Further studies on the molecular structure can provide insights into its properties and potential applications.Chemical Reactions Analysis
The chemical reactions involving “4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” have been studied, particularly in the context of its potential as an anticancer agent . Some of the derivatives exhibited potent inhibitory activities against certain cancer cell lines .Scientific Research Applications
Anticancer Agents
Compounds containing 1,2,4-triazole derivatives, such as “4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline”, have shown promising results as anticancer agents . These compounds have been evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .
Antifungal Activity
The compound “4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” has been investigated in combination with other substances of agricultural importance for its potential to enhance antifungal activity . This research aims to choose more eco-friendly substances and to characterize the impact of dosage on inhibition .
Drug Discovery
1,2,4-triazole derivatives, including “4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline”, have found broad applications in drug discovery . These compounds have the ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Organic Synthesis
1,2,4-triazole derivatives are used in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc . The 1,2,4-triazole ring is one of the most important active pharmaceutical scaffolds .
Polymer Chemistry
1,2,4-triazole derivatives are used in polymer chemistry . They have high chemical stability and strong dipole moment, which make them suitable for use in polymer chemistry .
Supramolecular Chemistry
1,2,4-triazole derivatives are used in supramolecular chemistry . They have the ability to form hydrogen bonds, which is a key interaction in supramolecular assemblies .
Chemical Biology
1,2,4-triazole derivatives are used in chemical biology . They are part of essential building blocks like amino acids, nucleotides, etc .
Materials Science
1,2,4-triazole derivatives are used in materials science . They have high chemical stability, which makes them suitable for use in materials science .
Future Directions
The future directions for research on “4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” could include further investigation into its potential as an anticancer agent . Additionally, more studies are needed to fully understand its mechanism of action and to optimize its physical and chemical properties for potential applications.
properties
IUPAC Name |
4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H,15H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEALBFAUDNCOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2615576.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2615577.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2615582.png)
![N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2615584.png)
![ethyl 4-{2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2615585.png)

![N-[(2-Ethylsulfanylpyridin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2615587.png)

![(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2615590.png)



![[3-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2615597.png)
